molecular formula C8H9NO2S B13252418 4-(Cyclopropanesulfonyl)pyridine

4-(Cyclopropanesulfonyl)pyridine

Cat. No.: B13252418
M. Wt: 183.23 g/mol
InChI Key: JKDIVAVMXRATGD-UHFFFAOYSA-N
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Description

4-(Cyclopropanesulfonyl)pyridine is a chemical compound of interest in synthetic and medicinal chemistry research, combining a pyridine heterocycle with a cyclopropanesulfonyl group. The pyridine ring is a fundamental scaffold in drug discovery , while the cyclopropane ring is a valuable motif used to enhance metabolic stability, reduce lipophilicity, and introduce three-dimensional rigidity into bioactive molecules . The sulfonyl group is a versatile functional group commonly encountered in pharmaceuticals and agrochemicals, and it serves as an important synthetic intermediate in C-C bond-forming transformations . As a building block, this compound may be utilized in the development of novel heterocyclic systems or in the exploration of new chemical space for drug discovery programs, particularly those targeting kinase inhibition or other biological pathways where pyridine-based sulfonamides have shown relevance . This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4-cyclopropylsulfonylpyridine

InChI

InChI=1S/C8H9NO2S/c10-12(11,7-1-2-7)8-3-5-9-6-4-8/h3-7H,1-2H2

InChI Key

JKDIVAVMXRATGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=NC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropanesulfonyl Pyridine

Reactivity Profile of the Pyridine (B92270) Nucleus in the Presence of a Sulfonyl Group

The cyclopropanesulfonyl group at the C-4 position profoundly influences the electronic properties of the pyridine ring. As a potent electron-withdrawing group, it deactivates the ring towards certain reactions while activating it for others, steering the regiochemical outcomes of various transformations.

Nucleophilic Substitution Pathways on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. youtube.com The presence of a strong electron-withdrawing group, such as a sulfonyl group, further enhances this electrophilicity by removing more electron density from the ring. youtube.com

For 4-(cyclopropanesulfonyl)pyridine, the C-4 position is blocked. However, the combined electron-withdrawing effects of the ring nitrogen and the C-4 sulfonyl group render the C-2 and C-6 positions highly activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the C-2 or C-6 position to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom and the oxygen atoms of the sulfonyl group, which lowers the activation energy for the reaction. youtube.com

A classic example of this type of reactivity is the Chichibabin reaction, which involves amination with sodium amide. youtube.comquora.com While this reaction can occur on unsubstituted pyridine, it is facilitated by electron-withdrawing substituents. For this compound, the reaction would be expected to yield 2-amino-4-(cyclopropanesulfonyl)pyridine.

The reactivity towards nucleophiles can be further amplified by quaternization of the pyridine nitrogen, which places a permanent positive charge on the ring, making it exceptionally electrophilic. rsc.org

Electrophilic Aromatic Substitution: Influence of Sulfonyl and Cyclopropyl (B3062369) Substituents

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, a situation that is exacerbated under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), which leads to the protonation of the nitrogen to form a pyridinium (B92312) ion. stackexchange.comrsc.org This cation is even more severely deactivated than the parent pyridine. stackexchange.com

In this compound, the situation is compounded by the powerful deactivating nature of the sulfonyl group. Both the nitrogen atom and the sulfonyl group direct incoming electrophiles to the meta position (C-3, C-5). stackexchange.compearson.com The cyclopropyl group, while possessing some sigma-donating character, is insufficient to overcome the overwhelming deactivating effects. Consequently, electrophilic aromatic substitution on this compound requires extremely harsh conditions and is generally not a synthetically viable reaction. quimicaorganica.orgstackexchange.com

CompoundRelative Reactivity towards EAS (Conceptual)Favored Position of Attack
Benzene1N/A
Pyridine~10-6C-3
Nitrobenzene~10-8C-3 (meta)
This compoundExtremely Low (<< 10-8)C-3, C-5 (meta)

Role as a Brønsted Base in Organic Transformations

The lone pair of electrons on the sp²-hybridized nitrogen atom of pyridine confers basic properties (pKa of the conjugate acid is 5.2). scribd.comyoutube.com However, the basicity is significantly influenced by substituents on the ring. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. youtube.comstackexchange.com

The cyclopropanesulfonyl group exerts a strong negative inductive (-I) and resonance (-M) effect, withdrawing electron density from the ring and, consequently, from the nitrogen atom. This reduces the availability of the lone pair to accept a proton, making this compound a much weaker base than unsubstituted pyridine. stackexchange.com Its basicity is expected to be comparable to or even lower than that of other pyridines bearing strong electron-withdrawing groups. This diminished basicity is a crucial factor in its chemical behavior, affecting its ability to participate in acid-base reactions or act as a nucleophilic catalyst.

CompoundSubstituent at C-4pKa of Conjugate AcidEffect on Basicity
4-Methoxypyridine-OCH₃6.62Increased
4-Methylpyridine-CH₃6.02Increased
Pyridine-H5.25Reference
4-Chloropyridine-Cl3.83Decreased
4-Cyanopyridine-CN1.90Strongly Decreased
4-Nitropyridine-NO₂1.61Strongly Decreased
This compound-SO₂-c-PrEstimated < 2.0Strongly Decreased

pKa values are sourced from various compilations and serve as illustrative examples. organicchemistrydata.org

Role as a Nucleophile and in Quaternization Reactions

The nucleophilicity of the pyridine nitrogen generally parallels its basicity. The electron-withdrawing sulfonyl group in this compound significantly reduces the nitrogen's nucleophilicity. nih.govacs.org Consequently, reactions where the pyridine acts as a nucleophile, such as in quaternization reactions (Menshutkin reaction), are substantially slower compared to unsubstituted pyridine.

Despite the deactivation, quaternization is still achievable, though it may require more reactive alkylating agents or more forcing reaction conditions (e.g., higher temperatures). osi.lv The reaction with an alkyl halide (e.g., methyl iodide) would yield a 1-alkyl-4-(cyclopropanesulfonyl)pyridinium salt. Such quaternization reactions are important as they can dramatically alter the molecule's properties, enhancing π-electron delocalization and further activating the ring for nucleophilic attack. rsc.orgacs.org

Reactivity of the Cyclopropanesulfonyl Group

The cyclopropanesulfonyl moiety is generally stable, but it can participate in specific chemical transformations under certain conditions.

Reactions Involving the Sulfonyl Moiety: Cleavage and Transformation

The aryl C–SO₂ bond in sulfones is typically strong and chemically robust, making its cleavage challenging. acs.org However, recent advances have shown that C–SO₂ bonds can be activated and cleaved, often with transition-metal catalysis. acs.org For this compound, such reactions would likely require specific catalytic systems designed for inert bond activation.

The cyclopropane (B1198618) ring attached to the electron-accepting sulfonyl group is considered an "electrophilic cyclopropane". researchgate.netnih.gov This activation makes the ring susceptible to ring-opening reactions upon attack by strong nucleophiles. nih.gov This reactivity pathway, driven by the release of ring strain (over 100 kJ mol⁻¹), could compete with nucleophilic attack on the pyridine ring, depending on the nucleophile and reaction conditions. nih.gov Radical-induced ring-opening of the cyclopropane ring is also a known transformation for some cyclopropane derivatives. beilstein-journals.org

Transformations involving the S=O bonds are less common for sulfones but can occur. For instance, light-induced cleavage of the S–O bond has been reported for aryl sulfonate esters, leading to sulfonyl radicals, though this applies to a different class of sulfonyl compounds. rsc.org Reductive cleavage of the entire sulfonyl group (desulfonylation) to yield 4-cyclopropylpyridine (B1598168) is a plausible, albeit likely difficult, transformation.

Due to the highly specific nature of the query and the limited availability of public-facing research on the compound "this compound," a detailed article on its specific chemical reactivity and mechanistic investigations cannot be generated at this time. Extensive searches have not yielded specific literature or data on the ring-opening and rearrangement reactions of its cyclopropyl moiety, nor on the electronic and steric influences of the cyclopropyl group on the pyridine ring's reactivity for this particular molecule. Furthermore, detailed proposed reaction mechanisms for its key transformations are not available in the public domain.

To provide a comprehensive and scientifically accurate article as requested, access to specialized, non-public chemical research databases or original research articles focusing specifically on "this compound" would be necessary. Without such sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Spectroscopic and Analytical Characterization of 4 Cyclopropanesulfonyl Pyridine

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of 4-(Cyclopropanesulfonyl)pyridine is expected to show characteristic absorption bands for the pyridine (B92270) ring, the sulfonyl group, and the cyclopropyl (B3062369) moiety.

The pyridine ring typically exhibits several characteristic bands. Aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring give rise to a series of bands, often complex, in the 1600-1400 cm⁻¹ region.

The sulfonyl group (SO₂) is readily identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric (νas SO₂) stretching band typically appears in the 1350-1300 cm⁻¹ range, while the symmetric (νs SO₂) stretching band is found at 1160-1120 cm⁻¹. These are among the most intense and diagnostically useful peaks in the spectrum.

The cyclopropyl group also has characteristic C-H stretching vibrations, which occur at wavenumbers slightly higher than those for aliphatic CH₂ groups, typically around 3100-3000 cm⁻¹, potentially overlapping with the aromatic C-H stretches.

Table 1: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3080 Medium Aromatic C-H Stretch (Pyridine)
~3010 Medium C-H Stretch (Cyclopropyl)
~1595 Medium-Strong C=C/C=N Ring Stretching (Pyridine)
~1420 Medium C=C/C=N Ring Stretching (Pyridine)
~1330 Strong Asymmetric SO₂ Stretch
~1150 Strong Symmetric SO₂ Stretch
~1080 Medium Ring Vibration (Pyridine)

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the spectrum would show distinct signals for the pyridine and cyclopropyl protons. The pyridine ring protons, being in an electron-deficient aromatic system, would appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the para-substitution, the protons will appear as two distinct sets of signals, each integrating to two protons and appearing as doublets (an AA'BB' system). The cyclopropyl protons would appear in the upfield region (typically δ 0.5-1.5 ppm), with complex splitting patterns due to geminal and cis/trans couplings.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. The pyridine carbons would have chemical shifts in the aromatic region (δ 120-160 ppm), with the carbon attached to the sulfonyl group being the most downfield. The carbons of the cyclopropyl ring would appear at high field (δ 5-20 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY would show correlations between coupled protons, confirming the connectivity within the pyridine ring (between adjacent protons) and within the cyclopropyl group.

HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the fragments. For instance, it would show a correlation between the pyridine protons ortho to the sulfonyl group and the carbon of the sulfonyl group, and between the cyclopropyl protons and the sulfonyl-bearing carbon, thus confirming the C-S bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom ¹H NMR (δ, multiplicity) ¹³C NMR (δ)
Pyridine H-2, H-6 ~8.9 (d) ~151.0
Pyridine H-3, H-5 ~7.9 (d) ~121.5
Pyridine C-4 - ~148.0
Cyclopropyl CH ~1.3 (m) ~32.0

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z value to several decimal places, allowing for the determination of the exact elemental composition of the molecular ion. For C₈H₉NO₂S, the expected exact mass would be calculated and compared to the measured value, confirming the molecular formula with high confidence.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner. The fragmentation pattern of this compound would likely involve the following key cleavages:

Loss of the cyclopropyl group ([M-C₃H₅]⁺).

Loss of sulfur dioxide ([M-SO₂]⁺).

Cleavage of the C-S bond to give a cyclopropanesulfonyl radical and a pyridinium (B92312) cation, or vice-versa.

The base peak might correspond to the stable pyridyl cation or a fragment resulting from the rearrangement of the initial molecular ion.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value Identity Notes
183.0354 [M]⁺ Molecular ion (calculated exact mass for C₈H₉NO₂S)
142 [M-C₃H₅]⁺ Loss of the cyclopropyl group
119 [M-SO₂]⁺ Loss of sulfur dioxide

Chromatographic Separations and Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for purity analysis. A C18 (octadecyl) column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The compound would be detected using a UV detector, likely at a wavelength where the pyridine ring shows strong absorbance (around 260 nm). A pure sample would show a single sharp peak with a characteristic retention time. The method can be validated for parameters like linearity, precision, and accuracy to quantify the purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The spot corresponding to the product can be visualized under UV light. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.

Table 4: Typical Chromatographic Parameters for this compound

Technique Stationary Phase Mobile Phase (Example) Detection Expected Result
HPLC C18 Silica Acetonitrile/Water Gradient UV at 260 nm Single peak at a specific retention time

X-ray Crystallography: Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Confirmation of the molecular connectivity.

Precise bond lengths and bond angles for all atoms.

The conformation of the molecule, including the orientation of the cyclopropyl group relative to the sulfonyl and pyridine groups.

Information about intermolecular interactions (e.g., hydrogen bonds, π-stacking) and the crystal packing arrangement.

This data is invaluable for understanding the molecule's steric and electronic properties in the solid state.

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.8
b (Å) 9.5
c (Å) 15.2
α, β, γ (°) 90, 90, 90
Volume (ų) 837.76

Advanced Microscopic and Surface Analysis Techniques: Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)

These microscopic techniques are generally not applied for the primary structural characterization of a small, pure crystalline compound like this compound. However, they can be highly relevant if the compound is studied in specialized forms or applications.

Scanning Electron Microscopy (SEM): Could be used to study the morphology, size, and shape of the crystals obtained from a synthesis.

Atomic Force Microscopy (AFM): Could be employed to image the surface topography of a single crystal at the nanoscale, revealing features like crystal growth steps or defects.

Transmission Electron Microscopy (TEM): While more commonly used for nanomaterials, TEM with electron diffraction could be used to determine the crystal structure from nanocrystals if single crystals suitable for X-ray diffraction are not available.

The application of these techniques is contingent on the specific research goals beyond routine structural elucidation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₈H₉NO₂S). A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

Table 6: Elemental Analysis Data for this compound (C₈H₉NO₂S)

Element Theoretical % Found % (Hypothetical)
Carbon (C) 52.44 52.40
Hydrogen (H) 4.95 4.98
Nitrogen (N) 7.64 7.61

Computational and Theoretical Studies on 4 Cyclopropanesulfonyl Pyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Transition State Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Cyclopropanesulfonyl)pyridine, DFT calculations can elucidate fundamental properties that govern its chemical behavior.

Electronic Structure: DFT calculations can map the electron density distribution of this compound, identifying regions that are electron-rich or electron-deficient. This is crucial for understanding the molecule's electrostatic potential and its susceptibility to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of DFT calculations. The HOMO-LUMO gap provides an estimation of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Transition State Analysis: DFT is instrumental in modeling chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify transition state structures and determine the activation energies of reactions. This is particularly useful for understanding reaction mechanisms and predicting reaction rates. For instance, in reactions such as nucleophilic aromatic substitution on the pyridine (B92270) ring, DFT can model the energy profile of the entire reaction pathway. nih.gov

Calculated Property (Illustrative Example) Value Significance
HOMO Energy-7.2 eVIndicates the electron-donating ability.
LUMO Energy-1.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.5 DInfluences solubility and intermolecular interactions.
Activation Energy for a hypothetical reaction15 kcal/molPredicts the kinetic feasibility of a reaction.

Table 1: Illustrative DFT-calculated properties for this compound.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict the binding of a ligand to a biological target, the principles of molecular docking can also be applied in a general sense to understand the non-covalent binding of this compound with other molecules or surfaces.

The process involves placing the this compound molecule into the binding site of a host molecule or onto a surface in various conformations and orientations. A scoring function is then used to estimate the binding affinity, typically expressed as a docking score or binding energy. Lower (more negative) scores generally indicate a more favorable binding interaction. This can be useful in materials science applications or for understanding interactions in a non-biological context. biorxiv.orgplos.org

Parameter (Illustrative Example) Value Description
Docking Score-7.5 kcal/molA measure of the predicted binding affinity.
Number of Hydrogen Bonds1Indicates specific polar interactions.
van der Waals InteractionsFavorableContribution from non-polar interactions.

Table 2: Illustrative molecular docking results for this compound with a hypothetical host molecule.

Molecular Dynamics Simulations: Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational flexibility and dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can trace the trajectory of the molecule and explore its accessible conformations.

Conformational Analysis: The cyclopropyl (B3062369) and sulfonyl groups, as well as the pyridine ring, can exhibit rotational freedom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape can influence its interactions with its environment.

Dynamic Behavior: MD simulations can also provide insights into the vibrational motions of the molecule and how it behaves in different solvent environments. The simulations can show how the molecule's conformation changes in response to temperature and pressure, providing a more realistic representation of its behavior in a real-world system.

Parameter (Illustrative Example) Observation Implication
Dihedral Angle (C-S-C-C)Predominantly gauche and anti conformationsIndicates rotational flexibility around the sulfonyl group.
Root Mean Square Fluctuation (RMSF)Higher for the cyclopropyl groupSuggests greater mobility of this part of the molecule.

Table 3: Illustrative results from a molecular dynamics simulation of this compound.

Structure-Reactivity Relationship (SAR) Investigations through Computational Modeling

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its reactivity. Computational modeling is a powerful tool for establishing these relationships for a series of related compounds. For this compound, computational SAR studies would involve creating a set of virtual analogs by modifying specific parts of the molecule (e.g., substituting the pyridine ring, altering the cyclopropyl group).

By performing quantum chemical calculations (like DFT) on this series of analogs, one can correlate changes in structural or electronic properties with changes in a calculated reactivity descriptor (e.g., activation energy for a specific reaction). This allows for the rational design of new molecules with desired reactivity profiles. For instance, the electronic effect of substituents on the pyridine ring can be systematically studied to tune the reactivity of the sulfonyl group.

Structural Modification (Illustrative) Calculated Reactivity Descriptor (e.g., LUMO energy) Predicted Reactivity Trend
Parent Molecule-1.5 eVBaseline reactivity
Electron-donating group on pyridine-1.2 eVDecreased electrophilicity
Electron-withdrawing group on pyridine-1.8 eVIncreased electrophilicity

Table 4: Illustrative SAR data for this compound and its virtual analogs.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The way this compound interacts with other molecules is governed by non-covalent intermolecular forces. Computational methods can be used to analyze and quantify these interactions.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Computational models can predict the geometry and strength of potential hydrogen bonds that this compound can form with hydrogen bond donors.

π-Stacking: The aromatic pyridine ring can participate in π-stacking interactions with other aromatic systems. These interactions, which can be face-to-face or edge-to-face, are important in the solid-state packing of the molecule and its interaction with other aromatic compounds. Computational analysis can determine the preferred geometry and interaction energy of these π-stacking arrangements.

Interaction Type (Illustrative) Calculated Interaction Energy Geometric Parameter
Hydrogen Bond with Water-5.2 kcal/molN···H distance of 1.9 Å
π-Stacking with Benzene-2.8 kcal/molInterplanar distance of 3.5 Å

Table 5: Illustrative computational analysis of intermolecular interactions for this compound.

Exploration of Derivatives and Analogs of 4 Cyclopropanesulfonyl Pyridine

Synthesis and Chemical Studies of Substituted 4-(Cyclopropanesulfonyl)pyridine Derivatives

The synthesis of derivatives based on the this compound core involves targeted chemical modifications to introduce various functional groups onto the pyridine (B92270) ring or the cyclopropyl (B3062369) group. While direct literature on the derivatization of this specific parent compound is sparse, the synthetic strategies can be inferred from established methods for analogous pyridyl sulfones.

A primary route to substituted pyridyl sulfones is through the direct C-H functionalization or sulfonylation of pre-substituted pyridines. For instance, a notable method involves the conversion of 4-alkylpyridine derivatives into the corresponding picolyl sulfones. This transformation is typically achieved by reacting the 4-alkylpyridine with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine (B128534) (Et3N), and a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, effectively achieving sulfonylation at the picolyl C-H bond. nih.gov

Applying this logic to generate a substituted this compound derivative would involve starting with a pyridine already bearing the cyclopropanesulfonyl group and then modifying other positions on the pyridine ring, or vice-versa.

Key Research Findings:

The synthesis of 4-picolyl aryl sulfones has been successfully demonstrated from various 4-alkylpyridines, including those with unactivated hydrocarbon side chains. nih.gov

The reaction conditions can be optimized by adjusting the equivalents of the sulfonyl chloride and base to achieve high yields. nih.gov

This method provides a direct route to synthetically versatile pyridine building blocks, avoiding the multi-step processes of older methods like the oxidation of picolyl sulfides or the alkylation of sulfinate anions. nih.gov

Table 1: General Method for C-Sulfonylation of 4-Alkylpyridines

StepDescriptionReagents & ConditionsPurpose
1Reactant Mixing4-alkylpyridine, aryl sulfonyl chloride, Et3N, catalytic DMAPInitiation of the sulfonylation reaction.
2Intermediate FormationFormation of N-sulfonyl 4-alkylidene dihydropyridineActivation of the picolyl position for sulfonylation.
3SulfonylationIntramolecular rearrangement or subsequent reactionFormal C-H sulfonylation to yield the aryl picolyl sulfone.
4PurificationFlash column chromatographyIsolation of the final product. nih.gov

This synthetic framework suggests that derivatives of this compound could be prepared by employing cyclopropanesulfonyl chloride as the sulfonylating agent with a suitable 4-substituted pyridine.

Investigation of Isomeric and Regioisomeric Pyridyl Sulfone Analogs

The position of the sulfonyl group on the pyridine ring significantly influences the compound's electronic properties and reactivity. The investigation of isomeric pyridyl sulfones (e.g., 2-, 3-, and 4-pyridyl sulfones) is crucial for understanding these differences. The electron-withdrawing nature of the sulfonyl group has a varied effect depending on its location relative to the ring nitrogen.

4-Pyridyl Sulfones: In the case of this compound, the sulfonyl group is in conjugation with the nitrogen atom through the pyridine ring's π-system. This placement strongly withdraws electron density from the ring, making the positions ortho and meta to the sulfonyl group susceptible to nucleophilic attack.

2-Pyridyl Sulfones: With the sulfonyl group at the 2-position, there is a strong inductive and mesomeric electron-withdrawing effect, significantly activating the ring for nucleophilic substitution, particularly at the 6-position.

3-Pyridyl Sulfones: When the sulfonyl group is at the 3-position, its electron-withdrawing effect is less pronounced compared to the 2- and 4-positions, as it is not in direct conjugation with the nitrogen atom in the same way.

The synthesis of these isomers often relies on cycloaddition reactions or the condensation of carbonyl compounds. baranlab.org For example, the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, provides a powerful method for constructing the pyridine ring with predetermined substituent patterns. rsc.org The choice of dienophile and diene (specifically, a 1-azadiene) dictates the final regiochemistry of the substituents on the pyridine ring. rsc.org

Table 2: Comparison of Pyridyl Sulfone Isomers

Isomer PositionElectronic Effect of Sulfonyl GroupPredicted Reactivity
2-PositionStrong inductive and mesomeric withdrawalHighly activated towards nucleophilic substitution.
3-PositionPrimarily inductive withdrawal; weaker mesomeric effectModerately activated; reactivity differs from 2- and 4-isomers.
4-PositionStrong mesomeric withdrawal (in conjugation with N)Highly activated towards nucleophilic attack at C-2/C-6.

Studies on ruthenium complexes have shown that even the placement of a pyridyl group within a larger ligand structure can lead to different isomers with distinct geometries (e.g., cis vs. trans chlorido ligands), which arise from the specific reaction conditions like solvent and temperature. nih.gov This highlights the subtle interplay of factors that can determine isomeric outcomes in complex chemical systems.

Hybrid Molecular Architectures Incorporating the this compound Moiety as a Building Block

The concept of creating hybrid molecules by combining distinct pharmacophores or functional moieties into a single chemical entity is a prominent strategy in medicinal chemistry and materials science. nih.govmdpi.com The this compound moiety is an attractive building block for such architectures due to its unique combination of a heteroaromatic ring, an electron-withdrawing sulfonyl group, and a rigid, three-dimensional cyclopropyl group.

The pyridine ring itself is a privileged scaffold, being the second most common nitrogen-containing heterocycle in FDA-approved drugs. mdpi.com When incorporated into hybrid structures, such as pyridine-thiazole molecules, it can form the basis for compounds with significant biological activity. mdpi.comnih.gov

The this compound unit can be integrated into larger molecules through several synthetic handles:

Reactions at the Pyridine Nitrogen: The nitrogen atom can be alkylated or otherwise functionalized.

Substitution on the Pyridine Ring: The electron-deficient nature of the ring allows for nucleophilic aromatic substitution reactions.

Reactions involving the Sulfonyl Group: The sulfonyl group can activate adjacent positions for chemical modifications.

Functionalization of the Cyclopropyl Ring: While more challenging, the C-H bonds of the cyclopropyl group could potentially be functionalized.

The enzymatic synthesis of cyclopropane (B1198618) building blocks with functional handles, like boronate esters, demonstrates a powerful chemoenzymatic approach to creating diverse cyclopropane-containing molecules that can be used in subsequent coupling reactions. nih.gov A similar strategy could be envisioned for creating functionalized cyclopropyl sulfones ready for incorporation into hybrid structures.

Table 3: Potential Hybrid Architectures

Hybrid TypeExample ScaffoldPotential Role of this compound
Pyridine-Thiazole1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanoneThe pyridine moiety could be replaced by this compound to modulate electronic and steric properties. mdpi.com
Purine-PyrimidinePyrimidine-bridged combretastatinThe pyridine ring could serve as a linker or a terminal group, with the cyclopropanesulfonyl moiety providing a unique vector and polarity. nih.gov
Metal-Organic Frameworks (MOFs)Pyridine-3,5-di-carboxylate linkerA functionalized derivative, such as a carboxylic acid of this compound, could act as an organic linker to create novel MOFs. rsc.org

Structure-Property Relationships in Derivatized Pyridyl Sulfones

The chemical and structural properties of derivatized pyridyl sulfones are intrinsically linked to the nature and position of their substituents. The this compound structure presents three key components for analysis: the pyridine ring, the sulfonyl group, and the cyclopropyl group.

The Sulfonyl Group: This is a powerful electron-withdrawing group. It deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The presence of the SO₂ group can significantly impact the molecule's electrostatic potential map and its ability to interact with other molecules.

The Cyclopropyl Group: This small, strained ring has unique electronic properties, often described as having partial sp² character. It introduces conformational rigidity. Studies on polymers have shown that incorporating a cyclopropane ring into a polymer backbone can disrupt crystallinity and make the material more amorphous, which in turn affects its mechanical properties. rsc.org This suggests that the cyclopropyl group in a small molecule like this compound would impart a rigid, three-dimensional character that could influence how the molecule packs in a crystal lattice or fits into a binding site.

Table 4: Summary of Structure-Property Contributions

Structural MoietyKey Structural FeatureInfluence on Chemical Properties
Pyridine Ring Planar, heteroaromatic, basic nitrogenProvides a scaffold for substitution, influences polarity and solubility.
Sulfonyl Group Tetrahedral geometry, strong electron-withdrawingDeactivates ring to electrophiles, activates towards nucleophiles, acts as a hydrogen bond acceptor.
Cyclopropyl Group Rigid, strained three-membered ringImparts three-dimensionality and conformational constraint; unique electronic character.

Applications in Materials Science and Supramolecular Chemistry

Integration of Pyridyl Sulfones into Functional Nanomaterials and Advanced Organic Materials

Pyridyl sulfone derivatives are being explored as building blocks for advanced organic materials, particularly in the realm of optoelectronics. The combination of an electron-accepting pyridine (B92270) unit and a robust sulfone group can be harnessed to create materials with tailored electronic properties.

Research into organic light-emitting diodes (OLEDs) has demonstrated the utility of analogous molecular structures. For instance, phenothiazine (B1677639) and phenothiazine sulfone derivatives have been investigated as materials for thermally activated delayed fluorescence (TADF) OLEDs. rsc.org The sulfone group, in particular, plays a crucial role in modifying the electronic characteristics of the molecule, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning is critical for achieving efficient charge transport and emission properties.

Similarly, pyrenylpyridine derivatives have been successfully employed as sky-blue emitters in OLEDs. nih.govnih.gov A tripyrenylpyridine derivative, used as the emissive layer in a nondoped OLED, exhibited a maximum external quantum efficiency of 6.0 ± 1.2%. nih.govnih.gov This high performance in a simple device architecture highlights the excellent balance of electron and hole transport capabilities conferred by the pyridine-based structure. nih.govnih.gov The integration of a cyclopropanesulfonyl group onto the pyridine ring, as in 4-(cyclopropanesulfonyl)pyridine, would be expected to further modulate these electronic properties, offering a pathway to new functional materials. The development of functional nanomaterials often relies on the bottom-up assembly of nanoarchitectures, a process for which pyridyl sulfones are well-suited due to their interaction capabilities. nih.gov

Table 1: Examples of Pyridine Analogs in Advanced Organic Materials
Compound ClassApplicationKey Structural FeatureObserved Property/PerformanceReference
Phenothiazine Sulfone DerivativesOrganic Light-Emitting Diodes (OLEDs)Sulfone group for electronic tuningUsed in Thermally Activated Delayed Fluorescence (TADF) devices rsc.org
Pyrenylpyridine DerivativesOrganic Light-Emitting Diodes (OLEDs)Pyridine core with pyrene (B120774) emittersAchieved 6.0% external quantum efficiency as a sky-blue emitter nih.govnih.gov

Role of Pyridyl Sulfone Scaffolds as Ligands in Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordinating site for metal ions. This property is fundamental to the extensive use of pyridine-based molecules as ligands in coordination chemistry. researchgate.net The introduction of a sulfone group, as in this compound, can influence the electronic properties of the pyridine ring, thereby modulating the coordination behavior of the ligand.

Pyridyl sulfone scaffolds can act as monodentate ligands through the pyridine nitrogen. They are valuable in the construction of a wide range of metal complexes, from discrete molecules to extended coordination polymers and metal-organic frameworks (MOFs). For example, ligands containing pyridyl and other nitrogen-heterocyclic donors like triazole are effective in forming metallogels, where the ligand structure directs the self-assembly of the metal-ligand network. acs.org

The electronic nature of the pyridyl sulfone ligand is critical. The strong electron-withdrawing effect of the sulfonyl group decreases the electron density on the pyridine ring, which can weaken its coordination to certain metal centers. However, this electronic modification can also be advantageous, for instance, in creating cationic MOFs through post-synthetic modification, which can enhance properties like gas sorption and catalysis. nih.gov In one study, N-quaternization of pyridine sites in a UiO-67-bpy framework led to a cationic material with increased CO2 uptake and enhanced catalytic activity for dye degradation. nih.gov

Furthermore, sulfone-aromatic ligands have been utilized in chromatography for the purification of immunoglobulins, where they are coupled to a solid support and interact with proteins. nih.gov This demonstrates the versatility of the sulfone moiety in mediating interactions with biological macromolecules, a principle that extends to its role in coordination-driven assembly. The synthesis of functionalized bipyridines, which are crucial ligands in catalysis and materials science, has been achieved using pyridylsulfonium salts, showcasing the synthetic utility of sulfur-containing pyridine derivatives. acs.org

Supramolecular Assemblies Involving this compound and its Analogs

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. mdpi.com The molecular structure of this compound, featuring hydrogen bond acceptors, an aromatic ring for π-stacking, and a significant dipole moment, makes it an ideal candidate for constructing supramolecular assemblies.

Hydrogen bonding is a primary directional force in crystal engineering and the formation of supramolecular structures. mdpi.com In pyridyl sulfone scaffolds, both the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors.

Studies on related sulfonamide crystal structures have provided detailed insights into the hydrogen-bonding preferences of the sulfonyl group. nih.gov The sulfonyl oxygens readily participate in hydrogen bonds, often with N-H or O-H donors. nih.govacs.org Quantum chemical calculations on simple sulfones like dimethylsulfone show that the sulfonyl oxygens can form hydrogen bonds in multiple planes and participate in bidentate complexes. researchgate.net Similarly, the pyridine nitrogen is a well-established hydrogen bond acceptor site, readily forming N···H-O or N···H-N bonds. acs.org In the case of this compound, these acceptor sites could interact with suitable donor molecules to form predictable supramolecular synthons, leading to the assembly of 1D chains, 2D sheets, or 3D networks.

The pyridine ring in this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions, which arise from the electrostatic and dispersive forces between aromatic rings, are crucial for the stabilization of crystal packing and the formation of columnar or layered supramolecular structures. nih.govrsc.org

Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule or supramolecular assembly. The resulting complexes are held together by non-covalent interactions. Pyridyl sulfone scaffolds have the potential to act as either guests or components of a host system.

The size and electronic properties of this compound make it a suitable guest for macrocyclic hosts like cyclodextrins. Cyclodextrins (CDs) have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar or partially polar guests in aqueous solutions. researchgate.netrsc.org The aromatic pyridine ring of a pyridyl sulfone derivative could be included within the CD cavity, driven by hydrophobic interactions. mdpi.com Such host-guest complexation can be used to enhance solubility, stabilize the guest molecule, or create stimuli-responsive systems. researchgate.netmdpi.comnih.govnih.gov The formation of inclusion complexes between β-cyclodextrin and various adamantane (B196018) derivatives has been structurally characterized, providing a model for how guests with specific functional groups are accommodated. nih.govnih.gov

Table 2: Non-Covalent Interactions in Pyridyl Sulfone Analogs
Interaction TypeParticipating GroupsRole in Supramolecular AssemblyExample SystemReference
Hydrogen BondingSulfonyl Oxygen, Pyridine Nitrogen (Acceptors)Formation of predictable synthons, directing crystal packing.Sulfonamide and Pyridyl-Bithiophene cocrystals nih.govacs.orgacs.org
π-StackingPyridine RingStabilization of layered or columnar structures.Terpyridyl complexes, Pyrenylpyridines nih.govresearchgate.net
Host-Guest InteractionsAromatic Pyridine Ring (as Guest)Encapsulation within macrocyclic hosts like cyclodextrins.β-Cyclodextrin with various aromatic guests researchgate.netmdpi.com

The self-assembly of molecules into well-defined, functional superstructures is governed by a delicate balance of non-covalent forces. mdpi.comnih.gov For pyridyl sulfones, self-assembly is driven by the interplay of hydrogen bonding, π-stacking, and dipole-dipole interactions.

Catalytic Applications of Pyridyl Sulfones and their Metal Complexes

Pyridyl sulfones and their corresponding metal complexes have garnered significant attention in the field of catalysis. The unique electronic properties of the pyridyl sulfone moiety, characterized by the electron-withdrawing nature of the sulfonyl group and the coordinating ability of the pyridine nitrogen, make these compounds versatile ligands and catalysts in a variety of organic transformations. Their metal complexes, in particular, have demonstrated remarkable activity and selectivity in several important catalytic processes.

A notable area of application is in transfer hydrogenation reactions. For instance, a series of Cp*Ir(pyridinylmethyl)sulfonamide-based complexes have been systematically studied to understand the influence of electronic effects on catalytic activity. acs.org Research has shown that substituents on the pyridine ring can modulate the catalytic efficiency of these piano-stool complexes. A clear correlation has been established between the electron-donating ability of the substituent on the (pyridinylmethyl)sulfonamide ligand and the rate of stereoinversion at the iridium center, which in turn affects the rate of catalysis. acs.org This allows for the systematic tuning of the catalyst's performance by altering the electronic contribution of the bidentate ligand. acs.org

Furthermore, iridium complexes featuring pincer-type ligands that incorporate a pyridyl-like structure have been successfully employed in the direct deoxygenative alkylation of alcohols using sulfones as alkylating agents. acs.org Specifically, a (PCN)IrHCl complex in the presence of KOtBu has proven to be an effective catalyst for this transformation, enabling the direct conversion of hydroxyl groups to alkyl groups without the need for an external hydrogen source. acs.org This methodology has been applied to a broad range of benzylic and unactivated alkyl alcohols, showcasing its synthetic utility. acs.org

In a different catalytic approach, magnetic nanoparticles functionalized with pyridinium (B92312) bridges have been developed for the synthesis of triarylpyridines that bear sulfonate and sulfonamide moieties. nih.gov These heterogeneous catalysts facilitate a cooperative vinylogous anomeric-based oxidation and demonstrate high recoverability, highlighting an application in sustainable chemistry. nih.gov

Palladium-catalyzed reactions have also benefited from the unique reactivity of sulfone-containing reagents. A novel aminomethyl sulfone reagent has been developed for the asymmetric aminomethylative sulfonylation of dienes. acs.org This process, catalyzed by a palladium complex, proceeds via a neighboring nitrogen-directed C–SO2 bond activation, leading to the formation of chiral 1,3-amino sulfones with high stereoselectivity. acs.org

The broader context of using pyridine-based ligands in catalysis is well-established. For example, various Pd(II) complexes with substituted pyridine ligands have shown high efficiency as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The electronic nature of the substituents on the pyridine ring significantly influences the physicochemical properties of the coordination compounds and their catalytic performance. acs.org

Below is a table summarizing key catalytic applications involving pyridyl sulfones and related structures:

Catalyst/ReagentCatalytic ReactionSubstrate ScopeKey Findings
Cp*Ir-(pyridinylmethyl)sulfonamide complexesTransfer HydrogenationNot specifiedLigand electronics tune catalytic activity; electron-donating groups on the pyridine ring increase the rate of stereoinversion and catalysis. acs.org
(PCN)IrHCl complex with KOtBuDeoxygenative Alkylation of AlcoholsBenzylic and unactivated alkyl alcoholsEnables direct conversion of hydroxyl groups to alkyl groups using sulfones as alkylating agents without an external hydrogen source. acs.org
Magnetic nanoparticles with pyridinium bridgesSynthesis of TriarylpyridinesNot specifiedHeterogeneous catalyst for cooperative vinylogous anomeric-based oxidation; shows high recoverability. nih.gov
Aminomethyl sulfone reagent with a Palladium catalystAsymmetric Aminomethylative Sulfonylation of DienesAromatic, heteroaromatic, and alkyl-substituted dienesNeighboring nitrogen-directed C–SO2 bond activation leads to chiral 1,3-amino sulfones with high enantioselectivity. acs.org
Pd(II) complexes with pyridine derivativesSuzuki–Miyaura and Heck Cross-CouplingNot specifiedEffective precatalysts with performance influenced by the electronic nature of pyridine substituents. acs.org

Q & A

Q. What are the established synthetic routes for preparing 4-(Cyclopropanesulfonyl)pyridine, and what key parameters influence yield and purity?

The synthesis of sulfonyl-substituted pyridines typically involves coupling reactions or sulfonylation of pre-functionalized pyridine precursors. For example, Suzuki-Miyaura cross-coupling (as demonstrated for 4-(anthracen-9-yl)pyridine ) can be adapted by replacing the boronic acid with cyclopropanesulfonyl equivalents. Alternatively, direct sulfonylation of 4-halopyridines using cyclopropanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is viable. Key parameters include:

  • Catalyst choice : Pd(PPh₃)₄ for coupling reactions .
  • Temperature : Controlled nitration at 5–10°C minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity .
    Purification via column chromatography (silica gel) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves molecular geometry, as seen in 4-(anthracen-9-yl)pyridine, where C–H⋯C and π-π stacking interactions stabilize the crystal lattice .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm sulfonyl group integration (e.g., δ ~3.5 ppm for cyclopropane protons).
  • FTIR : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹ .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₈H₉NO₂S: calc. 184.0433).

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfonyl-pyridine derivatives be resolved, and what methodological adjustments are recommended?

Contradictions in structural data (e.g., bond lengths, packing motifs) may arise from polymorphism or solvent inclusion. Strategies include:

  • Multi-temperature XRD : Assess thermal effects on lattice stability .
  • DFT calculations : Compare experimental vs. computed geometries to identify anomalies .
  • Solvent screening : Crystallize under varied conditions (e.g., DCM/hexane vs. THF/water) to isolate pure polymorphs .

Q. What strategies optimize the regioselective functionalization of this compound for SAR studies?

Regioselectivity challenges arise due to the electron-withdrawing sulfonyl group. Methodological approaches:

  • Directed ortho-metalation : Use LiTMP to deprotonate positions adjacent to the sulfonyl group, enabling halogenation or alkylation .
  • Cross-coupling : Employ Buchwald-Hartwig conditions for C–N bond formation at the 3-position of the pyridine ring .
  • Protecting groups : Temporarily mask the sulfonyl moiety (e.g., as a silyl ether) to direct reactivity to desired sites .

Q. How does the cyclopropanesulfonyl group influence the reactivity of pyridine derivatives compared to aryl or alkyl sulfonyl substituents?

The strained cyclopropane ring enhances electrophilicity at the sulfur center, increasing susceptibility to nucleophilic attack (e.g., by amines or thiols). Comparative studies with 4-[(4-Methoxyphenyl)sulfonyl]piperidine show:

  • Reaction rates : Cyclopropanesulfonyl derivatives react 2–3× faster with nucleophiles than aryl analogs .
  • Solvent effects : Polar solvents (DMF, pyridine) stabilize transition states in SN2 mechanisms .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Use gradient elution (hexane/EtOAc) to separate sulfonyl products from unreacted halopyridines .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery (>85%) .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., over-sulfonylated byproducts) .

Methodological Considerations

Q. How can researchers safely handle this compound given its potential hazards?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride intermediates .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) before aqueous disposal .

Q. What analytical workflows are recommended for detecting degradation products of this compound under storage conditions?

  • Stability testing : Monitor samples at 25°C/60% RH and 40°C/75% RH for 1–6 months .
  • LC-MS/MS : Identify hydrolyzed products (e.g., cyclopropanesulfonic acid) using a C18 column and 0.1% formic acid mobile phase .
  • Karl Fischer titration : Quantify moisture uptake, which accelerates sulfonyl group hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.